1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE involves several steps, primarily utilizing the aza-Wittig reaction. The process begins with the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones . Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) produce the desired compound in good yields .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a template for drug discovery and development due to its diverse biological activities.
Biology: The compound is used in studies related to cell growth, differentiation, and apoptosis.
Medicine: It has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE is unique due to its specific structure and biological activities. Similar compounds include:
Quinazoline derivatives: Known for their anticancer properties, such as gefitinib and erlotinib.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activity by inhibiting protein kinases.
Pyrido[2,3-d]pyrimidine derivatives: These are bioisosteres of purines and possess promising anticancer activity.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE lies in its dual activity as both an anticancer and analgesic agent, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-23(24-14-16-6-2-1-3-7-16)17-10-12-27(13-11-17)22-21-20(25-15-26-22)18-8-4-5-9-19(18)29-21/h1-9,15,17H,10-14H2,(H,24,28) |
InChI Key |
DLQXILXINVIBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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